Bis(2,2,3,3,4,4,4-heptafluorobutyl) Carbonate

Vue d'ensemble

Description

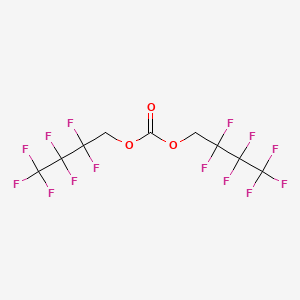

Bis(2,2,3,3,4,4,4-heptafluorobutyl) Carbonate: is a fluorinated organic compound with the molecular formula C9H4F14O3 . It is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis of Bis(2,2,3,3,4,4,4-heptafluorobutyl) Carbonate typically involves the reaction of 2,2,3,3,4,4,4-heptafluorobutanol with phosgene or diphosgene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions: : Bis(2,2,3,3,4,4,4-heptafluorobutyl) Carbonate undergoes various chemical reactions, including nucleophilic substitution , hydrolysis , and transesterification .

Common Reagents and Conditions

Nucleophilic Substitution: This reaction typically involves nucleophiles such as or under mild to moderate temperatures.

Hydrolysis: The compound can be hydrolyzed in the presence of or to yield and .

Transesterification: This reaction involves the exchange of ester groups with alcohols under the influence of acidic or basic catalysts .

Major Products Formed: : The major products formed from these reactions include 2,2,3,3,4,4,4-heptafluorobutanol , carbon dioxide , and various fluorinated esters .

Applications De Recherche Scientifique

Bis(2,2,3,3,4,4,4-heptafluorobutyl) carbonate is a fluorinated carbonate compound that has various applications, particularly in the realm of material science and chemical synthesis. Due to its unique chemical structure, it can impart specific properties when used as an additive or component in different formulations .

General Properties

this compound is part of a class of per- and poly-fluoroalkyl substances (PFAS) . PFAS are synthetic organofluorine chemical compounds that contain multiple fluorine atoms attached to an alkyl chain . The presence of fluorine atoms imparts unique properties such as chemical inertness, thermal stability, and hydrophobicity .

Applications

1. Electrolyte Solutions for Lithium-Ion Batteries:

Lithium bis(fluorosulfonyl) imide (LiFSI) can be used in non-aqueous electrolyte solutions for lithium-ion batteries, particularly with cathode materials requiring 4.2V or higher . In these solutions, solvents like carbonates, phosphates, ethers, lactones, and ionic liquids are utilized . Specific examples of solvents include methyl formate, ethyl formate, tetrahydrofuran, and γ-butyrolactone . Fluorinated compounds like (2,2,3,3-tetrafluoropropyl) formate and fluorinated alkanes such as -C4F9C2H5 are also effective . These electrolytes enhance the performance and stability of lithium-ion batteries .

2. Polymer Modification:

this compound can be used to create surface-modified polymer compositions . These compositions are formed from oligomeric or polymeric additives and a base polymer, modifying the surface properties of the resulting material .

3. Identification in Artificial Turf:

During the analysis of artificial turf samples, this compound was tentatively identified in carpet samples . While the study focused on identifying various PFAS compounds in different components of artificial turf, the presence of this compound indicates its use or formation during the manufacturing or degradation of these materials .

4. Synthesis of Heptafluorobutyric Acid Derivatives:

Heptafluorobutyric acid, a related compound, can be used to synthesize various acid halides . For instance, heptafluorobutyryl chloride is synthesized from heptafluorobutyric acid and phosphorous pentachloride . Similarly, the acid bromide, iodide, and fluoride can be synthesized using appropriate reagents .

5. Research and Development:

this compound is used in ongoing research efforts related to various chemical applications . It is used as a reference material and a component in experiments aimed at understanding the properties and behaviors of fluorinated compounds .

Mécanisme D'action

The mechanism by which Bis(2,2,3,3,4,4,4-heptafluorobutyl) Carbonate exerts its effects involves its interaction with nucleophiles and electrophiles . The compound’s fluorinated nature enhances its electrophilicity , making it highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and applications .

Comparaison Avec Des Composés Similaires

Similar Compounds: : Compounds similar to Bis(2,2,3,3,4,4,4-heptafluorobutyl) Carbonate include 2,2,3,3,4,4,4-heptafluorobutyl acrylate , 2,2,3,3,4,4,4-heptafluorobutyl methacrylate , and 2,2,3,3,4,4,4-heptafluorobutyl acetate .

Uniqueness: : What sets this compound apart from these similar compounds is its ability to undergo a wider range of chemical reactions, particularly those involving carbonates . Its high thermal stability and resistance to hydrolysis also make it more suitable for applications requiring long-term stability .

Activité Biologique

Bis(2,2,3,3,4,4,4-heptafluorobutyl) carbonate (C₉H₄F₁₄O₃) is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings and case studies.

- Molecular Formula : C₉H₄F₁₄O₃

- Molecular Weight : 426.104 g/mol

- CAS Number : 1026739-75-2

Biological Activity Overview

The biological activity of this compound remains largely underexplored; however, it has been tentatively identified in various studies related to per- and polyfluoroalkyl substances (PFAS). The compound's structure suggests potential interactions with biological systems that merit further investigation.

1. Toxicological Studies

Recent studies have indicated that this compound may exhibit toxicological effects similar to other PFAS compounds. For instance:

- In a study analyzing PFAS concentrations in artificial turf materials, this compound was detected at concentrations of 5.1 ng/g , indicating its presence in environmental samples and potential exposure risks .

- Its structural similarity to other fluorinated compounds raises concerns regarding bioaccumulation and persistence in biological systems.

While specific mechanisms of action for this compound are not well-documented in literature, general mechanisms observed in similar PFAS compounds include:

- Enzyme Inhibition : Fluorinated compounds can interact with various enzymes by binding to active sites or altering enzyme conformation.

- Receptor Modulation : These compounds may influence receptor activity by acting as agonists or antagonists in signaling pathways.

Case Study 1: Environmental Impact

A study conducted on artificial turf revealed the presence of this compound among other PFAS. The research highlighted the need for monitoring these substances due to their potential health effects on humans and wildlife .

Case Study 2: Synthesis and Application

Research involving the synthesis of fluorinated polymers has included this compound as a component. Its incorporation into polymer matrices suggests possible applications in materials science but also emphasizes the need for assessing biological interactions and safety .

Research Findings

Propriétés

IUPAC Name |

bis(2,2,3,3,4,4,4-heptafluorobutyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F14O3/c10-4(11,6(14,15)8(18,19)20)1-25-3(24)26-2-5(12,13)7(16,17)9(21,22)23/h1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDDOTOJUMBYKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)OCC(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00896824 | |

| Record name | Bis(2,2,3,3,4,4,4-heptafluorobutyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00896824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026739-75-2 | |

| Record name | Bis(2,2,3,3,4,4,4-heptafluorobutyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00896824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.